molecular formula C4H9ClFNO2 B1432144 Methyl 3-amino-2-fluoropropanoate hydrochloride CAS No. 110501-26-3

Methyl 3-amino-2-fluoropropanoate hydrochloride

Cat. No. B1432144
Key on ui cas rn: 110501-26-3
M. Wt: 157.57 g/mol
InChI Key: PEPPPSUJKNPBDA-UHFFFAOYSA-N
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Patent
US06562807B2

Procedure details

Dry methanol (5.3 mL) was cooled to −15° C. on an ice bath and thionyl chloride (2.5 mL) was added dropwise maintaining the temperature below 5° C. To this cold solution was added (RS)-3-amino-2-fluoropropionic acid (0.27 g, 2.52 mmol) and stirring was continued until a homogeneous solution was obtained. The ice bath was removed and stirring was continued for 17 hours at room temperature. The solution was concentrated in vacuo and further co-evaporated three times with dry methanol. The residue was filtered off, washed with DCM and dried to afford 0.13 g (33%) of 3-amino-2-fluoropropionic acid methyl ester hydrochloride as a solid.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two
Quantity
5.3 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[NH2:5][CH2:6][CH:7]([F:11])[C:8]([OH:10])=[O:9].[CH3:12]O>>[ClH:3].[CH3:12][O:9][C:8](=[O:10])[CH:7]([F:11])[CH2:6][NH2:5] |f:3.4|

Inputs

Step One
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0.27 g
Type
reactant
Smiles
NCC(C(=O)O)F
Step Three
Name
Quantity
5.3 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 5° C
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
stirring
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo and further co-evaporated three times with dry methanol
FILTRATION
Type
FILTRATION
Details
The residue was filtered off
WASH
Type
WASH
Details
washed with DCM
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
Cl.COC(C(CN)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.13 g
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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